molecular formula C14H14N2O3 B12540250 N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide CAS No. 663610-83-1

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide

Cat. No.: B12540250
CAS No.: 663610-83-1
M. Wt: 258.27 g/mol
InChI Key: GZNBVAHMIVZWRH-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is an organic compound with a complex structure that includes both amine and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide typically involves the reaction of 4-aminophenol with 2-hydroxy-4-methoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can enhance its solubility and reactivity. Additionally, the amide linkage provides stability and the potential for forming strong hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

663610-83-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C14H14N2O3/c1-19-11-6-7-12(13(17)8-11)14(18)16-10-4-2-9(15)3-5-10/h2-8,17H,15H2,1H3,(H,16,18)

InChI Key

GZNBVAHMIVZWRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N)O

Origin of Product

United States

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